(5R,6S)-5,6-Dimethylmorpholin-3-one

Opioid receptor pharmacology G-protein coupled receptor (GPCR) agonism cAMP functional assay

Sourcing stereochemically defined morpholin-3-one building blocks often results in regioisomer contamination (e.g., 5,5-dimethyl or enantiomeric 5S,6R), compromising receptor binding assays. (5R,6S)-5,6-Dimethylmorpholin-3-one solves this with defined (5R,6S) stereochemistry essential for MOR agonist potency (EC50 52 nM). • Guaranteed >95% purity with full NMR characterization. • Enables systematic SAR by offering both (5R,6S) and (5S,6R) enantiomers. • Ready stock for immediate global delivery.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B15056047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6S)-5,6-Dimethylmorpholin-3-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1C(OCC(=O)N1)C
InChIInChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1
InChIKeyRNONBEOFYROAMW-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R,6S)-5,6-Dimethylmorpholin-3-one: Chiral Building Block


(5R,6S)-5,6-Dimethylmorpholin-3-one (CAS: 1605312-85-3) is a chiral morpholin-3-one derivative with a molecular formula of C6H11NO2 and a molecular weight of 129.16 . This compound features a six-membered morpholine ring containing both an amide and an ether functionality, with defined (5R,6S) stereochemistry at the two methyl-bearing carbons . It serves as a key chiral building block in the synthesis of biologically active compounds, particularly in the development of peptidomimetics and receptor-targeting agents [1].

Stereochemical control Single-enantiomer (5R,6S) morpholin-3-one building block
Synthesis application Peptidomimetic and Ψ[CH2O] dipeptide isostere precursor
Research context MOR agonist probe and chiral SAR study support

Why Generic Analogs Fail for (5R,6S)-5,6-Dimethylmorpholin-3-one


While the morpholin-3-one core is a common motif in medicinal chemistry, the biological activity and synthetic utility of these compounds are exquisitely sensitive to substitution pattern and absolute stereochemistry. For instance, 3-morpholinone itself is devoid of genotoxicity at non-toxic doses (0.001–10 mg/mL) in the rat hepatocyte DNA repair assay, but its substituted derivatives exhibit dramatically different safety profiles, with some N-hydroxyethyl derivatives inducing DNA repair at 1–5 mg/mL [1]. The specific (5R,6S) stereochemistry dictates the three-dimensional presentation of functional groups, which is critical for receptor binding affinity and selectivity [2]. Therefore, generic substitution with regioisomers like 5,5-dimethylmorpholin-3-one (CAS 127958-62-7) or the enantiomeric (5S,6R)-5,6-dimethylmorpholin-3-one (CAS 1643811-18-0) would likely result in complete loss of target engagement or altered metabolic stability, as evidenced by the stereochemical control required for the synthesis of Ψ[CH2O] dipeptide isosteres [3].

Regioisomer mismatch 5,5-Dimethyl substitution may alter ring conformation and receptor fit
Enantiomer substitution (5S,6R) enantiomer may not reproduce observed target engagement profile
Core without chirality Unsubstituted morpholin-3-one lacks required stereochemical definition

Comparative Evidence: (5R,6S)-5,6-Dimethylmorpholin-3-one vs. Analogs


Mu-Opioid Receptor Agonist Potency

(5R,6S)-5,6-Dimethylmorpholin-3-one exhibits nanomolar agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM as measured by cAMP accumulation in CHOK1 cells [1]. In contrast, a structurally distinct MOR agonist (BDBM50544378) demonstrates an EC50 of 20,000 nM under comparable assay conditions, representing a ~385-fold difference in functional potency [2]. This comparison is cross-study comparable, as both datasets are derived from the same cell line and functional readout, though the specific ligands differ.

MOR agonist potency
Cross-study comparable
Target (5R,6S) EC50 52 nM
Comparator EC50 20,000 nM
~385-fold difference
Supports assay potency context for MOR engagement studies
cAMP assay, CHOK1 cells; cross-study, same functional readout
Opioid receptor pharmacology G-protein coupled receptor (GPCR) agonism cAMP functional assay

Mu-Opioid Receptor Binding Affinity

The (5R,6S)-5,6-Dimethylmorpholin-3-one scaffold demonstrates binding affinity at human MOR with a Ki of 64 nM in a [3H]-DAMGO displacement assay using CHOK1 cell membranes [1]. A comparator compound (BDBM50544378) tested in a similar displacement assay shows an IC50 of 251 nM [2]. While the assay formats differ slightly (Ki vs. IC50), the data suggests that the (5R,6S) stereoisomer confers a favorable binding interaction, as evidenced by the ~3.9-fold lower affinity value.

MOR binding affinity
Cross-study comparable
Target (5R,6S) Ki 64 nM
Comparator IC50 251 nM
~3.9-fold lower value
Supports binding interaction context for stereochemistry SAR
[3H]-DAMGO displacement; Ki vs IC50 format difference applies
Opioid receptor binding Radioligand displacement assay Receptor affinity

Stereochemical Purity Comparison

(5R,6S)-5,6-Dimethylmorpholin-3-one is commercially available with a minimum purity specification of 95% . Its enantiomer, (5S,6R)-5,6-Dimethylmorpholin-3-one (CAS 1643811-18-0), is also commercially available but represents the mirror-image stereoisomer . The availability of both enantiomers in high purity (>95%) allows for direct head-to-head comparison of stereochemical effects on biological activity, as demonstrated by the distinct receptor binding profiles observed for this compound class.

Stereochemical identity
Specification review
Target (5R,6S) ≥95%
Enantiomer (5S,6R) ≥95%
Enables enantiomer-attribution review for SAR
Purity from supplier specification; verify by chiral analysis
Chiral synthesis Enantiomeric purity Absolute stereochemistry

Applications of (5R,6S)-5,6-Dimethylmorpholin-3-one


MOR Agonist Synthesis Building Block

Based on the EC50 of 52 nM at human MOR [1], (5R,6S)-5,6-dimethylmorpholin-3-one serves as an advanced chiral intermediate for synthesizing novel MOR agonists. The defined stereochemistry is essential for achieving the observed nanomolar potency, making this compound a critical starting point for medicinal chemistry programs developing next-generation analgesics with potentially reduced side-effect profiles.

Stereochemical Probe for SAR Studies

The commercial availability of both (5R,6S)- and (5S,6R)-5,6-dimethylmorpholin-3-one enantiomers in >95% purity enables direct, head-to-head SAR investigations. Researchers can systematically evaluate the impact of stereochemical inversion on receptor binding, functional activity, and metabolic stability, providing crucial insights for lead optimization campaigns where chiral purity dictates biological outcome.

Ψ[CH2O] Dipeptide Isostere Precursor

As detailed by Norman and Kroin [2], N-protected-5-substituted morpholin-3-ones, accessible from amino alcohols with defined stereochemistry, are versatile intermediates for preparing Ψ[CH2O] pseudopeptides. The (5R,6S)-5,6-dimethylmorpholin-3-one core provides the requisite stereochemical template for accessing specific diastereomers of these therapeutically relevant amide bond replacements, which are valuable in developing protease-resistant peptide-based therapeutics.

Analytical Reference Standard

With a specified minimum purity of 95% [1] and a fully characterized NMR spectrum , (5R,6S)-5,6-dimethylmorpholin-3-one is suitable for use as a reference standard in analytical chemistry. Its well-defined spectroscopic signature (1H NMR: 400 MHz, DMSO-d6) allows for the development and validation of HPLC and NMR methods to monitor reaction progress and assess the purity of synthesized derivatives, ensuring consistency in research and scale-up processes.

Application
Selection Property
Validation Focus
MOR agonist research intermediate
Stereochemically defined (5R,6S) core
Functional cAMP assay potency review
Chiral SAR probe studies
Both enantiomers available (≥95%)
Stereochemical inversion effect on binding and activity
Ψ[CH2O] pseudopeptide synthesis
N-protected morpholinone template
Diastereomer-specific isostere preparation
Chiral reference standard
Characterized 1H NMR, ≥95% purity
Method development for chiral purity monitoring
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